molecular formula C21H25NO2 B2813469 5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-68-5

5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2813469
CAS RN: 850907-68-5
M. Wt: 323.436
InChI Key: GGEVWHJJOKYLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Significant work has been done in developing synthetic routes for creating 3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, the synthesis of novel derivatives through various chemical reactions demonstrates the compound's versatility in chemical synthesis. The methodology often involves steps like allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation to produce new derivatives with higher yields, showcasing the compound's role in facilitating diverse chemical transformations (Chen Zhan-guo, 2008). Additionally, the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, highlights its utility in synthesizing biologically active molecules (Berk Mujde, Sevil Özcan, M. Balcı, 2011).

Biological Activities and Pharmaceutical Interest

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been explored for their biological activities, including vasodilatation properties and potential anti-inflammatory and analgesic effects. Such studies are indicative of the scientific interest in understanding the pharmacological profiles of these compounds, albeit without direct reference to drug use or side effects. For example, novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit vasodilatation activity, suggesting potential applications in therapeutic areas requiring vasodilation (Zhang San-qi, 2010).

Moreover, compounds with a dihydroisoquinolinone core have shown promising antiinflammatory and analgesic properties in preclinical models. This highlights the compound's relevance in the development of new therapeutic agents targeting inflammation and pain management (Yu. B. Vikharev, Yu. V. Shklyaev, L. Anikina, V. Kolla, A. G. Tolstikov, 2005).

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-(2-methylpropoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15(2)14-24-20-10-6-9-19-18(20)11-12-22(21(19)23)13-17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVWHJJOKYLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isobutoxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.